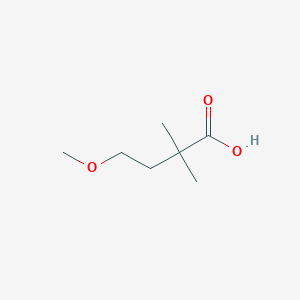

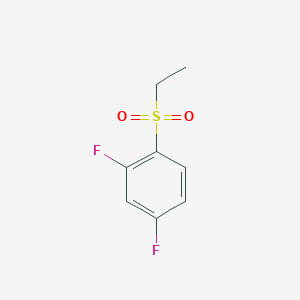

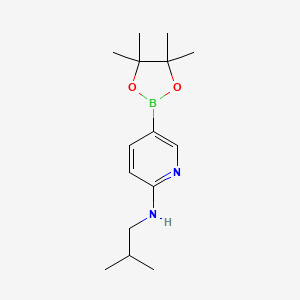

![molecular formula C14H21NO2 B1443429 4-[(丙烷-2-基)氨基]丁酸苄酯 CAS No. 1291911-05-1](/img/structure/B1443429.png)

4-[(丙烷-2-基)氨基]丁酸苄酯

描述

Benzyl 4-[(propan-2-yl)amino]butanoate is a chemical compound with the following details:

- Empirical Formula: C₁₆H₂₃NO₄

- CAS Number: 213772-01-1

- Molecular Weight: 293.36 g/mol

Molecular Structure Analysis

The molecular structure of Benzyl 4-[(propan-2-yl)amino]butanoate consists of a benzyl group attached to a butanoate moiety. The benzyl group provides aromatic character, while the butanoate portion contributes to its overall structure.

Chemical Reactions Analysis

The chemical reactivity of Benzyl 4-[(propan-2-yl)amino]butanoate can vary based on its functional groups. Here are some potential reactions:

- Hydrolysis : Under acidic or basic conditions, the ester linkage in the butanoate group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.

- Reduction : The carbonyl group in the butanoate moiety can be reduced to the corresponding alcohol using reducing agents.

- Substitution Reactions : The benzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Physical And Chemical Properties Analysis

- Physical State : Benzyl 4-[(propan-2-yl)amino]butanoate is likely a solid at room temperature.

- Melting Point : The melting point can be determined experimentally.

- Solubility : It may be soluble in organic solvents like ethanol or acetone.

- Stability : The compound should be stored away from light and moisture.

科学研究应用

聚合物改性和生物活性

- 4-[(丙烷-2-基)氨基]丁酸苄酯和类似化合物已被用于改性聚乙烯醇/丙烯酸水凝胶,提高其溶胀性能和热稳定性。这些改性增强了它们的生物活性,使其适用于医疗应用(Aly 和 El-Mohdy,2015)。

药物化合物的合成

- 它是合成新型胸苷酸合成酶抑制剂的关键中间体,突出了其在药物开发和大型工业生产中的潜力(袁国清,2013)。

化学合成和催化

- 该化合物在手性配体的合成中发挥作用,用于不对称选择性化学反应,特别是在二乙基锌与醛的加成反应中。这证明了它在制造各种手性仲醇中的用途(Asami 等,2015)。

有机合成中官能团的保护

- 它用于在炔丙基氨基甲酸酯存在下选择性解除炔丙基碳酸酯的保护,为合成化学中的羟基和氨基官能团提供了新的保护策略(Ramesh 等,2005)。

化学分离过程

- 该化合物有助于羧酸的反应萃取,这在制药、农业和化学工业中很重要。该应用特别适用于从发酵液和废水中分离酸(Kumar 等,2010)。

抗原生动物和抗氧化活性

- 4-[(丙烷-2-基)氨基]丁酸苄酯的衍生物表现出显着的抗原生动物和抗氧化特性,使其在治疗原生动物感染和氧化应激相关疾病中具有潜在价值(Weis 等,2014)。

复杂分子的合成

- 它用于合成复杂分子结构,例如双环[2.2.2]辛烷-2-基 4-氨基丁酸酯,由于其独特的化学性质,在各种生物医学应用中显示出潜力(Weis 等,2014)。

气相热解研究

- 4-[(丙烷-2-基)氨基]丁酸苄酯类似物是气相热解研究的主题,有助于理解复杂有机反应中的化学动力学和机制(Dib 等,2004)。

药物合成

- 它参与口服活性药物剂的实际合成,证明了其在新药开发中的重要性(Ikemoto 等,2005)。

安全和危害

- Toxicity : The toxicity of Benzyl 4-[(propan-2-yl)amino]butanoate depends on its specific properties and use. It’s essential to handle it with care and follow safety guidelines.

- Hazardous Reactions : Avoid contact with strong acids or bases.

- Environmental Impact : Dispose of it properly according to local regulations.

未来方向

Research on Benzyl 4-[(propan-2-yl)amino]butanoate could focus on:

- Biological Activity : Investigate its potential as a drug or therapeutic agent.

- Synthetic Methods : Develop more efficient and scalable synthetic routes.

- Structural Modifications : Explore derivatives with improved properties.

Please note that the information provided here is based on available data, and further research may be necessary to uncover additional details. If you have any specific papers or sources you’d like me to analyze, please provide them, and I’ll incorporate them into the analysis.

属性

IUPAC Name |

benzyl 4-(propan-2-ylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-12(2)15-10-6-9-14(16)17-11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWABNGUVNQGXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-[(propan-2-yl)amino]butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

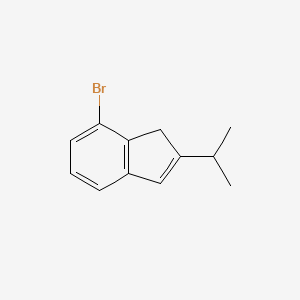

![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)

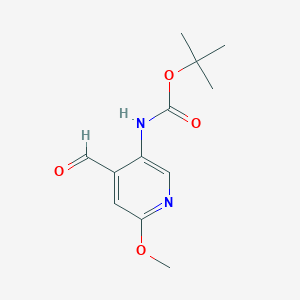

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

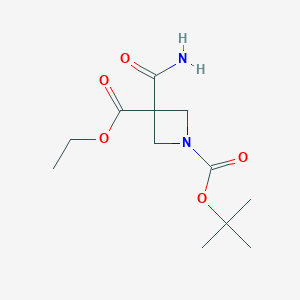

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)

![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)